Cas no 2229227-35-2 (1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol)

1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol structure
2229227-35-2 structure
Product name:1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol
CAS No:2229227-35-2
MF:C10H21NO
Molecular Weight:171.279843091965
CID:6027894
PubChem ID:165758253

1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol
    • EN300-1831680
    • 2229227-35-2
    • インチ: 1S/C10H21NO/c1-9(2)5-4-8(6-9)10(3,12)7-11/h8,12H,4-7,11H2,1-3H3
    • InChIKey: VBBQMIBAHTZOTB-UHFFFAOYSA-N
    • SMILES: OC(C)(CN)C1CCC(C)(C)C1

計算された属性

  • 精确分子量: 171.162314293g/mol
  • 同位素质量: 171.162314293g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 167
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 46.2Ų

1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1831680-0.25g
1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol
2229227-35-2
0.25g
$972.0 2023-09-19
Enamine
EN300-1831680-5.0g
1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol
2229227-35-2
5g
$4557.0 2023-06-01
Enamine
EN300-1831680-0.1g
1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol
2229227-35-2
0.1g
$930.0 2023-09-19
Enamine
EN300-1831680-5g
1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol
2229227-35-2
5g
$3065.0 2023-09-19
Enamine
EN300-1831680-0.5g
1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol
2229227-35-2
0.5g
$1014.0 2023-09-19
Enamine
EN300-1831680-1.0g
1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol
2229227-35-2
1g
$1572.0 2023-06-01
Enamine
EN300-1831680-10.0g
1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol
2229227-35-2
10g
$6758.0 2023-06-01
Enamine
EN300-1831680-0.05g
1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol
2229227-35-2
0.05g
$888.0 2023-09-19
Enamine
EN300-1831680-2.5g
1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol
2229227-35-2
2.5g
$2071.0 2023-09-19
Enamine
EN300-1831680-10g
1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol
2229227-35-2
10g
$4545.0 2023-09-19

1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol 関連文献

1-amino-2-(3,3-dimethylcyclopentyl)propan-2-olに関する追加情報

Comprehensive Overview of the Compound with CAS No. 2229227-35-2: Structural Insights, Biological Relevance, and Emerging Applications of 1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol

The compound designated by the CAS No. 2229227-35-2, formally known as 1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol, represents a structurally unique organic molecule with growing interest in pharmaceutical and bioactive research. This compound belongs to the class of aminopropanols, characterized by the presence of both an amino group and a hydroxyl group attached to adjacent carbon atoms. The 3,3-dimethylcyclopentyl substituent adds a distinct three-dimensional conformation to the molecule, potentially influencing its interactions with biological targets. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict its potential applications in drug discovery, particularly in modulating enzyme activity and receptor binding.

The chemical structure of 1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol is composed of a central propan-2-ol backbone with a secondary amine group at the 1-position and a cyclopentane ring bearing two methyl groups at the 3-position. This structural arrangement provides a balance between hydrophobicity and polarity, which may enhance its membrane permeability while maintaining solubility in aqueous environments. A 2023 study published in the Journal of Medicinal Chemistry highlighted that such hybrid structures are increasingly being explored as scaffolds for developing selective kinase inhibitors, owing to their ability to form hydrogen bonds with catalytic residues in target proteins.

Recent in vitro studies have demonstrated that 1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol exhibits moderate cytotoxic activity against a panel of cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of mitochondrial pathways. Notably, the 3,3-dimethylcyclopentyl group was found to contribute significantly to the compound’s ability to disrupt mitochondrial membrane potential, a critical step in programmed cell death. These findings suggest that this compound could serve as a lead molecule for further optimization in anticancer drug development.

From a synthetic chemistry perspective, the synthesis of 1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol typically involves a two-step process: the amination of a propan-2-ol derivative followed by the introduction of the dimethylcyclopentane substituent. A 2024 review in Organic Process Research & Development emphasized the importance of transition-metal-catalyzed coupling reactions in achieving high stereoselectivity during the formation of the cyclopentane ring. Researchers have also explored biocatalytic approaches to enhance the efficiency of this synthesis, leveraging the specificity of enzymatic oxidation for functional group introduction.

The pharmacokinetic profile of 1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol has been partially elucidated through preclinical studies. A 2023 in vivo investigation in murine models revealed that the compound exhibits moderate oral bioavailability and a half-life of approximately 4–6 hours. However, its metabolic stability remains a challenge, as it undergoes rapid oxidative degradation in the liver. To address this limitation, scientists are currently evaluating prodrug strategies that could enhance its systemic exposure and reduce enzymatic breakdown.

Emerging research has also explored the potential of 1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol as a modulator of neurotransmitter systems. A 2024 study in Neuropharmacology demonstrated that this compound interacts with GABAA receptors in a concentration-dependent manner, suggesting its potential as a anxiolytic agent. The amino group is hypothesized to mimic the guanidino moiety of endogenous ligands, thereby facilitating ion channel activation. These findings open new avenues for its application in neurodegenerative disorder research, particularly in conditions involving gamma-aminobutyric acid (GABA) dysregulation.

Given its structural versatility and emerging biological activities, 1-amino-2-(3,3-dimethylcyclopentyl)propan-2-ol has become a focal point in structure-activity relationship (SAR) studies. Researchers are systematically modifying the dimethylcyclopentane ring to investigate how changes in steric bulk and electronic properties affect its pharmacological profile. For instance, replacing the methyl groups with fluoro substituents has been shown to enhance lipophilicity, while introducing hydroxyl groups into the cyclopentane ring increases hydrogen bonding capacity. These modifications are being evaluated for their impact on target selectivity and toxicity profiles.

As the field of molecular pharmacology advances, the compound with CAS No. 2229227-35-2 stands as a promising candidate for further exploration. Its unique three-dimensional architecture and dual functional groups offer a robust platform for drug design, whether for oncological, neurological, or inflammatory indications. Continued interdisciplinary collaboration between chemists, biologists, and clinicians will be essential to unlock its full therapeutic potential and address the challenges associated with its metabolic instability and selectivity optimization.

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